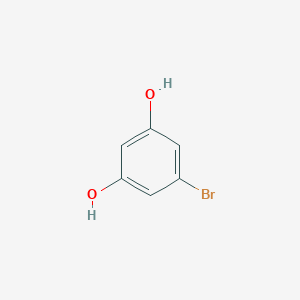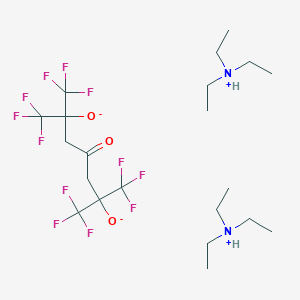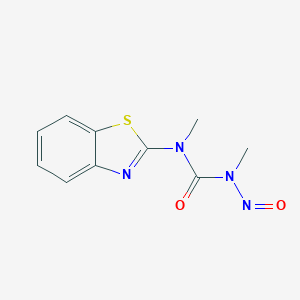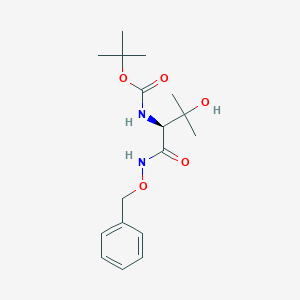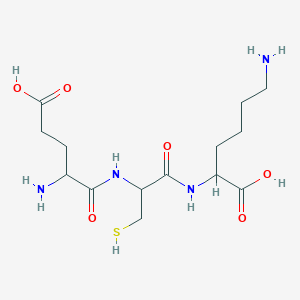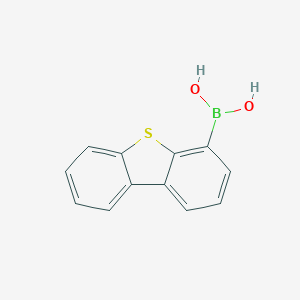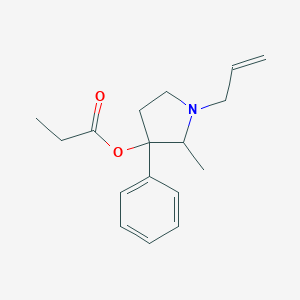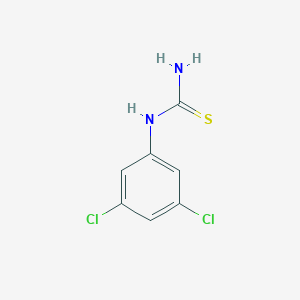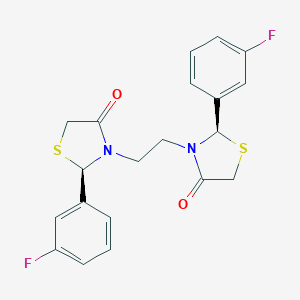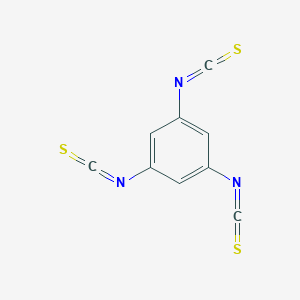
1,3,5-Triisothiocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiocyanic acid, s-phenenyl ester: is an organic compound with the molecular formula C₁₃H₉N₃S. It is also known as p-phenylazophenyl isothiocyanate. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring, which is further connected to another phenyl ring through an azo linkage (-N=N-). This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Aniline and Carbon Disulfide: One common method involves the reaction of aniline with carbon disulfide in the presence of aqueous ammonia to form ammonium phenyldithiocarbamate.
From Amines and Phenyl Chlorothionoformate: Another method involves the reaction of primary amines with phenyl chlorothionoformate in the presence of sodium hydroxide.
Industrial Production Methods: : Industrial production often employs the reaction of amines with thiophosgene or its derivatives. due to the toxicity of thiophosgene, alternative methods using safer reagents like carbon disulfide and amine bases are being explored .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: Isothiocyanic acid, s-phenenyl ester can undergo substitution reactions with various nucleophiles, such as amines, to form thioureas.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents like primary amines and solvents such as dimethylbenzene are commonly used.
Oxidation/Reduction: Specific oxidizing or reducing agents may be employed depending on the desired transformation.
Major Products
Thioureas: Formed from the reaction with amines.
Various Isothiocyanates: Depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Organic Compounds: Isothiocyanic acid, s-phenenyl ester is used as a building block in the synthesis of various organic compounds.
Biology and Medicine
Bioconjugation: The compound is used in bioconjugate chemistry due to its ability to form stable bonds with biomolecules.
Antioxidant and Antitumor Properties: Naturally occurring isothiocyanates, including derivatives of this compound, have been studied for their antioxidant and antitumor activities.
Industry
Chemical Intermediates: Used in the production of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
Molecular Targets and Pathways
Electrophilic Nature: The isothiocyanate group acts as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and DNA.
Regulation of Signaling Pathways: The compound can modulate various signaling pathways, including those involved in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the azo linkage.
4-Methylaniline Isothiocyanate: Contains a methyl group on the phenyl ring, which can influence its reactivity.
Uniqueness
Propriétés
IUPAC Name |
1,3,5-triisothiocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3N3S3/c13-4-10-7-1-8(11-5-14)3-9(2-7)12-6-15/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJPDGVAIMDGFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)N=C=S)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3N3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144111 |
Source


|
| Record name | Isothiocyanic acid, s-phenenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101670-67-1 |
Source


|
| Record name | Isothiocyanic acid, s-phenenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101670671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothiocyanic acid, s-phenenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
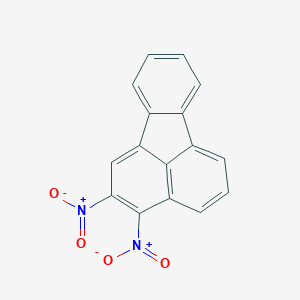
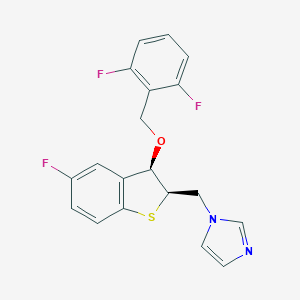
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
